

Repaglinide stability testing in different laboratory conditions

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Compound of Interest				
Compound Name:	Repaglinide			
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Repaglinide Stability Testing Technical Support Center

Welcome to the Technical Support Center for **Repaglinide** Stability Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the stability testing of **repaglinide** under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is **repaglinide** most susceptible to degradation?

A1: **Repaglinide** is particularly susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2] Several studies have demonstrated significant degradation when exposed to acids (like HCl), bases (like NaOH), and oxidizing agents (like H₂O₂).[1][3] Conversely, it has been found to be relatively stable under thermal and photolytic stress.[2]

Q2: What are the primary degradation products of **repaglinide**?

A2: Forced degradation studies have identified several degradation products (DPs). The major degradation pathways involve hydrolysis and oxidation. Key degradation products include those resulting from the cleavage of the amide bond and oxidation of the piperidine ring. For instance, under oxidative stress, **repaglinide** N-oxide has been identified as a major



degradant.[4] Other identified impurities include (S)-**Repaglinide** Ethyl Ester and compounds formed from the cleavage of the ether linkage.[5]

Q3: Are there established stability-indicating analytical methods for **repaglinide**?

A3: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of **repaglinide** in the presence of its degradation products.[6][7][8] These methods typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[6][9] UV detection is commonly performed around 230-244 nm.[6][10]

Q4: Do excipients commonly used in formulations affect the stability of **repaglinide**?

A4: Yes, certain excipients can influence the stability of **repaglinide**. Studies have shown that polyvinylpyrrolidone (PVP) and magnesium stearate can affect its stability.[1][11] Therefore, it is crucial to conduct compatibility studies with chosen excipients during formulation development.

Q5: What is the expected shelf-life of a **repaglinide** drug product?

A5: The proposed shelf-life for **repaglinide** tablets is typically around 30 months when stored in appropriate packaging, such as OPA-Al-PVC/Al blisters, under standard conditions (25°C/60%RH).[12] However, the actual shelf-life must be determined through long-term stability studies according to ICH guidelines.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in acidic hydrolysis studies.

- Possible Cause 1: Inappropriate acid concentration or temperature.
 - Troubleshooting: Ensure the concentration of the acid (e.g., 0.01 M to 0.1 M HCl) and the temperature are consistently maintained.[1] Different studies have used varying conditions, so consistency is key for comparability.
- Possible Cause 2: Variation in reaction time.
 - Troubleshooting: Strictly control the duration of exposure to the acidic medium. The degradation of repaglinide in acid follows first-order kinetics, meaning the extent of



degradation is time-dependent.[1]

- Possible Cause 3: Incomplete neutralization before analysis.
 - Troubleshooting: Ensure complete neutralization of the solution before injecting it into the HPLC system. Residual acid can damage the column and affect chromatographic separation.

Issue 2: Poor resolution between **repaglinide** and its degradation products in HPLC.

- Possible Cause 1: Suboptimal mobile phase composition.
 - Troubleshooting: Adjust the ratio of the organic solvent to the aqueous buffer in the mobile phase. A gradient elution program may be necessary to achieve optimal separation of all degradation products.[2] Also, consider adjusting the pH of the aqueous buffer.[8]
- Possible Cause 2: Inappropriate column selection.
 - Troubleshooting: A C18 column is commonly used and effective.[6][9] However, if resolution is still an issue, consider a column with a different packing material or a smaller particle size for higher efficiency.
- Possible Cause 3: Incorrect detection wavelength.
 - Troubleshooting: While 230-244 nm is a common range, perform a UV scan of both repaglinide and the stressed samples to identify the optimal wavelength for detecting the parent drug and all major degradation products.[6][10]

Issue 3: Unexpected degradation peaks observed under photolytic stress.

- Possible Cause 1: Inadequate control of light exposure.
 - Troubleshooting: Ensure that the light exposure conditions (overall illumination and UV energy) adhere to ICH Q1B guidelines for systematic photostability testing.[13][14] Use a validated photostability chamber.
- Possible Cause 2: Presence of photosensitizing impurities.



- Troubleshooting: Analyze the starting material for any impurities that might act as photosensitizers.
- Possible Cause 3: Interaction with the solvent during photolysis.
 - Troubleshooting: Repaglinide is typically dissolved in methanol for photostability studies.
 [15] Ensure the solvent itself is not contributing to degradation under light exposure.

Data Summary

The following tables summarize quantitative data from various stability studies on **repaglinide**.

Table 1: Summary of Repaglinide Degradation under Various Stress Conditions



Stress Condition	Reagent/Pa rameters	Duration	Temperatur e	% Degradatio n	Reference
Acidic Hydrolysis	0.01 M HCI	-	70°C	19.93%	[1][3]
0.1 M HCl	-	70°C	38.32%	[1][3]	
0.1 N HCl	8 hours	80°C (reflux)	No degradation	[6]	
Alkaline Hydrolysis	0.01 M NaOH	-	70°C	6.13%	[1][3]
0.1 M NaOH	-	70°C	7.24%	[1][3]	
0.1 N NaOH	8 hours	80°C (reflux)	Significant degradation	[6]	
Oxidative	0.3% H ₂ O ₂	-	70°C	9.16%	[1][3]
3% H ₂ O ₂	-	70°C	21.75%	[1][3]	
6% H2O2	4 hours	Room Temp.	Significant degradation	[6]	-
Thermal	Dry Heat	4 hours	80°C	Significant degradation	[6]
Photolytic	UV Light	24 hours	-	8.42%	[10]

Table 2: Kinetic Data for **Repaglinide** Degradation



Stress Condition	Kinetic Order	Half-life (to.5)	Reference
0.01 M HCI	First Order	4.18 hours	[1]
0.1 M HCl	First Order	2.09 hours	[1]
0.01 M NaOH	First Order	16.74 hours	[1]
0.1 M NaOH	First Order	12.50 hours	[1]
0.3% H ₂ O ₂	First Order	8.37 hours	[1]
3% H ₂ O ₂	First Order	3.58 hours	[1]

Experimental Protocols

Protocol 1: Forced Degradation Study (General)

This protocol outlines the general procedure for subjecting **repaglinide** to various stress conditions as per ICH guidelines.

- Preparation of Stock Solution: Accurately weigh and dissolve repaglinide in a suitable solvent (e.g., methanol) to obtain a known concentration.
- Acid Hydrolysis:
 - To a portion of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.2 N HCl).
 - Reflux the mixture for a specified period (e.g., 8 hours at 80°C).
 - Cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide.
 - Dilute the solution with the mobile phase to a suitable concentration for analysis.
- Alkaline Hydrolysis:
 - To a portion of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.2 N NaOH).



- Reflux the mixture for a specified period (e.g., 8 hours at 80°C).[6]
- Cool the solution to room temperature and neutralize it with an equivalent concentration of hydrochloric acid.
- Dilute the solution with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation:

- To a portion of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂).
- Keep the solution at room temperature for a specified period (e.g., 4 hours).
- Dilute the solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation:

- Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[6]
- After exposure, dissolve the sample in a suitable solvent and dilute it with the mobile phase for analysis.

Photolytic Degradation:

- Expose the drug substance (solid and in solution) to light providing an overall illumination
 of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less
 than 200 watt-hours/square meter.[13][14]
- Prepare a control sample stored in the dark.
- After exposure, prepare the samples for analysis by dissolving and diluting with the mobile phase.
- Analysis: Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.



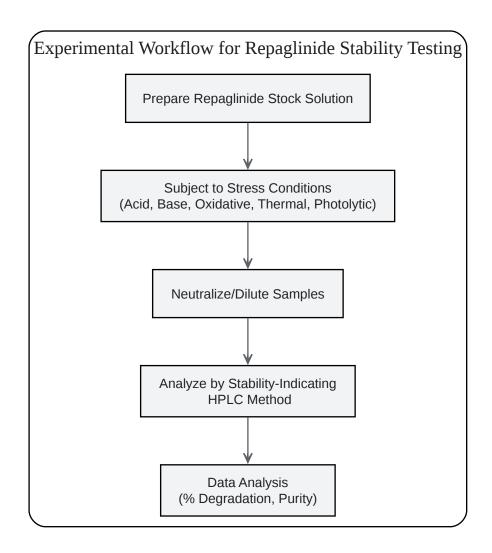
Protocol 2: Stability-Indicating HPLC Method

This protocol provides an example of a stability-indicating RP-HPLC method for the analysis of **repaglinide** and its degradation products.

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and data processing software.
- Column: C18 (250 mm x 4.6 mm, 5 μm particle size).[6]
- Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 70:30 (v/v).[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 230 nm.[6]
- Injection Volume: 20 μL.
- Procedure:
 - Prepare the mobile phase and degas it before use.
 - Equilibrate the column with the mobile phase until a stable baseline is obtained.
 - Inject the standard solution of repaglinide and the prepared samples from the forced degradation study.
 - Record the chromatograms and identify the peaks for repaglinide and its degradation products based on their retention times.
 - Calculate the percentage of degradation by comparing the peak area of repaglinide in the stressed samples with that of the non-degraded control.

Visualizations

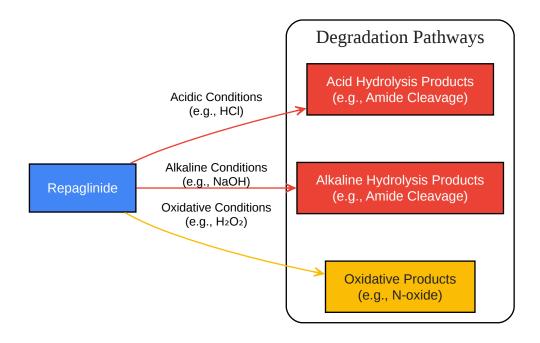




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Caption: Workflow for Repaglinide Stability Testing.





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Caption: Repaglinide Degradation Pathways.

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